N-(2C-D) Fentanyl (hydrochloride)
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Overview
Description
N-(2C-D) Fentanyl (hydrochloride) is an analytical reference standard categorized as a phenethylamine and is structurally similar to known opioids. It is a synthetic opioid that is regulated as a Schedule I compound in the United States . This compound is intended for research and forensic applications and is not for human or veterinary use .
Preparation Methods
The synthesis of N-(2C-D) Fentanyl (hydrochloride) involves several steps. One common synthetic route includes the reaction of 2,5-dimethoxy-4-methylphenethylamine with piperidin-4-yl-N-phenylpropionamide under specific conditions . The reaction conditions typically involve the use of solvents like DMF, DMSO, or ethanol, and the reaction is carried out at controlled temperatures
Chemical Reactions Analysis
N-(2C-D) Fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2C-D) Fentanyl (hydrochloride) has several scientific research applications:
Mechanism of Action
N-(2C-D) Fentanyl (hydrochloride) exerts its effects by binding to opioid receptors in the brain and spinal cord. This binding leads to the activation of the G-protein coupled receptor pathways, resulting in analgesic effects and euphoria . The molecular targets include the mu-opioid receptor, which is primarily responsible for its potent analgesic properties .
Comparison with Similar Compounds
N-(2C-D) Fentanyl (hydrochloride) is structurally similar to other fentanyl analogs, such as:
- Acetyl fentanyl
- Butyryl fentanyl
- Carfentanil
- Furanyl fentanyl
What sets N-(2C-D) Fentanyl (hydrochloride) apart is its unique substitution pattern on the phenethylamine moiety, which may influence its binding affinity and potency . This compound’s specific modifications can result in different pharmacological profiles compared to other fentanyl analogs .
Properties
Molecular Formula |
C25H35ClN2O3 |
---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
N-[1-[2-(2,5-dimethoxy-4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C25H34N2O3.ClH/c1-5-25(28)27(21-9-7-6-8-10-21)22-12-15-26(16-13-22)14-11-20-18-23(29-3)19(2)17-24(20)30-4;/h6-10,17-18,22H,5,11-16H2,1-4H3;1H |
InChI Key |
RTPHMZOPBFGNOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=C(C=C(C(=C2)OC)C)OC)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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